molecular formula C8H5NO B8552099 3-(3-Pyridinyl)-2-propynal

3-(3-Pyridinyl)-2-propynal

Cat. No.: B8552099
M. Wt: 131.13 g/mol
InChI Key: LRWHPNRJCDEOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyridinyl)-2-propynal is an organic compound characterized by the presence of both pyridine and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinyl)-2-propynal typically involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid and involves the use of oxidizing agents like chromium trioxide . The reaction is carried out at low temperatures to prevent the decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of phase transfer catalysts can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridinyl)-2-propynal undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Pyridinyl)-2-propynal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Pyridinyl)-2-propynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Properties

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

3-pyridin-3-ylprop-2-ynal

InChI

InChI=1S/C8H5NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H

InChI Key

LRWHPNRJCDEOMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(3-pyridinyl)-2-propynol (500 mg, 3.75 mmol) in CH2Cl2 (5 mL) was treated with activated manganous dioxide (3.3 g, 34.5 mmol) at 25° C. After 12 h, the reaction mixture was filtered through celite, washed with CH2Cl2 (2×50 mL), concentrated in vacuo. Purification by flash chromatography afforded the title compound (100 mg, 20%) as yellow brown oil. MS 133 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
manganous dioxide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
20%

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-pyridinyl)-2-propyn-1-ol (250 mg, 1.88 mmol, obtained as described in J. Org Chem. 1998, 63, 1109-1118) in anhydrous DCM (10 ml) under argon was added MnO2 (3.66 g, 42 mmol) portion wise over 1.5 h. The reaction mixture was stirred at rt for one additional hour. Then the reaction mixture was poured on the top of a column of silica gel and eluted with cHex/EtOAc (2:1 then 1:1) to give 43 mg (17%) of the title compound as a yellow powder. 1H NMR (CDCl3) δ: 9.46 (s, 1H), 8.85 (dd, J=2.1, 0.8 Hz, 1H), 8.71 (dd, J=5.0, 1.7 Hz, 1H), 7.91 (ddd, J=8.0, 2.1, 1.7 Hz, 1H), 7.38 (ddd, J=8.0, 5.0, 0.8 Hz, 1H).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.66 g
Type
catalyst
Reaction Step One
Yield
17%

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